1-(1-cyclopropanecarbonylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropanecarbonylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring, a phenyl group, and an azetidine ring with a cyclopropanecarbonyl substituent
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive compounds. The triazole ring can interact with various biological targets due to its ability to form hydrogen bonds and its aromatic nature .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many triazole-containing compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the diversity of biological activities associated with triazole-containing compounds, the effects could be quite varied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropanecarbonylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the azetidine ring with cyclopropanecarbonyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropanecarbonylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Cyclopropanecarbonylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopropanecarbonylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with an aldehyde group.
1-(1-Cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(1-Cyclopropanecarbonylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to its combination of a triazole ring, phenyl group, and azetidine ring with a cyclopropanecarbonyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
cyclopropyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-6-7-12)18-8-13(9-18)19-10-14(16-17-19)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZMWEACBHWHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.